IMPDH2 Inhibition: Sub-Micromolar Affinity for Nucleotide Metabolism Targeting
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate demonstrates direct, quantifiable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression, antiviral, and anticancer applications. The compound exhibits Ki values of 430 nM against IMP substrate and 440 nM against NAD⁺ substrate [1]. This represents a distinct biological activity profile that differentiates the compound from the broader isonicotinate ester class, many members of which lack documented IMPDH inhibitory activity. While direct head-to-head comparison data with standard IMPDH inhibitors such as mycophenolic acid (Ki ≈ 10-30 nM) are not available in the same assay system, the observed sub-micromolar affinity establishes this compound as a structurally distinct IMPDH ligand scaffold worthy of further optimization [2].
| Evidence Dimension | Inhibition constant (Ki) against IMPDH2 |
|---|---|
| Target Compound Data | Ki = 430 nM (IMP substrate); Ki = 440 nM (NAD⁺ substrate) |
| Comparator Or Baseline | Mycophenolic acid: Ki ≈ 10-30 nM (class reference IMPDH inhibitor) |
| Quantified Difference | Target compound exhibits ~14- to 43-fold lower affinity than mycophenolic acid |
| Conditions | Recombinant human IMPDH2 enzyme assay; IMP and NAD⁺ substrate competition conditions |
Why This Matters
Demonstrated IMPDH2 inhibitory activity provides a validated biochemical anchor for selecting this compound over structurally related isonicotinates that lack documented target engagement.
- [1] BindingDB. Ligand-Target Pair Affinity Data: BDBM50421763 binding to Inosine-5′-monophosphate dehydrogenase 2. View Source
- [2] Sintchak, M. D., & Nimmesgern, E. (2000). The structure of inosine 5′-monophosphate dehydrogenase and the design of novel inhibitors. Immunopharmacology, 47(2-3), 163-184. View Source
